Scaffold-Enabled Dual Aromatase–Sulfatase Inhibition: YM511 (Derivative) vs. Parent Building Block vs. Letrozole Comparator
The parent compound 4-[(4H-1,2,4-triazol-4-yl)amino]benzonitrile has negligible intrinsic aromatase inhibitory activity; its functional value is as a scaffold. When derivatized with a 4-bromobenzyl group at the N-amino position to yield YM511 (4-{[(4-bromophenyl)methyl](4H-1,2,4-triazol-4-yl)amino}benzonitrile, CAS 148869-05-0), potent CYP19 inhibition emerges: IC₅₀ = 0.5 nM in intact JEG-3 cell monolayers vs. an IC₅₀ for letrozole of 0.89 nM in the same cell system [1]. Further elaboration by attaching a sulfamate-bearing phenyl group via an alkylene linker produces DASI compound 43e, which achieves dual inhibition with aromatase IC₅₀ = 0.45 nM and steroid sulfatase IC₅₀ = 1,200 nM in JEG-3 cells, with in vivo confirmation of 92% suppression of plasma estradiol and 98% inhibition of liver STS in rats 3 hours after a single 10 mg/kg oral dose [2]. This demonstrates the scaffold's unique capacity to generate both single-target and dual-target inhibitors through modular linker chemistry.
| Evidence Dimension | In vitro aromatase inhibition (IC₅₀ in JEG-3 cells); In vivo dual enzyme inhibition |
|---|---|
| Target Compound Data | YM511 (derivative of target scaffold): aromatase IC₅₀ = 0.5 nM; DASI 43e: aromatase IC₅₀ = 0.45 nM, STS IC₅₀ = 1,200 nM, in vivo 92% estradiol suppression, 98% liver STS inhibition at 10 mg/kg p.o. |
| Comparator Or Baseline | Letrozole: aromatase IC₅₀ = 0.89 nM in JEG-3 cells; DASI 6a (first-generation): dual inhibition profile with limited STS potency |
| Quantified Difference | YM511 is 1.78-fold more potent than letrozole; DASI 43e achieves >98% in vivo STS inhibition vs. baseline DASI 6a's inferior dual profile |
| Conditions | Intact monolayers of JEG-3 human choriocarcinoma cells; in vivo: PMSG-pretreated adult female Wistar rats, single oral 10 mg/kg dose, 3 h post-dose |
Why This Matters
For procurement, this scaffold-based differentiation means that a single building block (CAS 148869-66-3) can be diversified into both highly potent selective aromatase inhibitors and first-in-class dual aromatase–sulfatase inhibitors—a versatility not achievable with letrozole, anastrozole, or simple triazole analogs.
- [1] BindingDB Entry BDBM10016: 4-{[(4-bromophenyl)methyl](4H-1,2,4-triazol-4-yl)amino}benzonitrile (YM511). Aromatase IC₅₀ = 0.5 nM in JEG-3 cells. University of Bath assay. View Source
- [2] Bubert, C.; Woo, L. W. L.; Sutcliffe, O. B.; Mahon, M. F.; Chander, S. K.; Purohit, A.; Reed, M. J.; Potter, B. V. L. ChemMedChem 2008, 3 (11), 1708–1730. (PubMed PMID: 18816537). View Source
